4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide
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Overview
Description
The compound “4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The 4-fluorobenzyl group is a common substituent in medicinal chemistry, known to influence the biological activity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a benzamide group, and a 4-fluorobenzyl group . These groups could potentially engage in various intermolecular interactions, influencing the compound’s physical and chemical properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole ring, the amide group, and the 4-fluorobenzyl group . For example, the indole ring is known to undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in hydrogen bonding, influencing the compound’s solubility and melting point .Scientific Research Applications
Analgesic and Anti-Inflammatory Properties
Compounds bearing the benzyl or 4-fluorobenzyl moieties in the 1-position of the indole ring, closely related to the structure of interest, have shown promising analgesic properties. These compounds were as potent as reference drugs like flupirtine, ibuprofen, and diclofenac in analgesic activity assessments. Notably, a 4-fluorobenzyl derivative demonstrated significant anti-inflammatory activity, highlighting its potential as a lead compound for further pharmacomodulation in pain management and inflammation control F. Fouchard, P. Marchand, G. Baut, P. Emig, B. Nickel, 2001.
Anticancer Activities
Novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives have been synthesized and assessed for cytotoxic activities against cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Compounds with specific substituents on the amide nitrogen atom exhibited potent activity against these cell lines, comparable with the standard drug doxorubicin. This suggests their potential application as anticancer agents, offering a new avenue for cancer therapy development K. K. Vallri, P. Nagaraju, I. K. Viswanath, R. Singh, 2020.
Anticonvulsant Effects
Research into alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, related in structure and function, has unveiled compounds with significant anticonvulsant activities. This highlights the potential of structurally similar compounds to the one for development into anticonvulsant medications, offering alternatives in the treatment of seizure disorders H. Kohn, K. Sawhney, P. Bardel, D. Robertson, J. Leander, 1993.
Antimicrobial and Antioxidant Applications
Derivatives synthesized from the core structure have been explored for their antimicrobial and antioxidant activities. These compounds' ability to combat microbial infections and protect against oxidative stress suggests their utility in addressing infections and diseases associated with oxidative damage, thus broadening the spectrum of potential therapeutic applications T. N. Rao, N. Rao, B. Parvatamma, V. Devi, T. M. Naidu, 2019.
Neuropharmacological Potential
Certain indole derivatives, including those structurally related to "4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide", have been identified in new psychoactive substances, demonstrating affinity for cannabinoid CB1 and CB2 receptors. This underlines the potential for such compounds to be studied further for neuropharmacological applications, including pain management, neurological disorders, and possibly as research tools in neuroscience Zhenhua Qian, Z. Hua, Cui-mei Liu, W. Jia, 2015.
Future Directions
properties
IUPAC Name |
4-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c25-19-9-5-16(6-10-19)14-28-15-18(21-3-1-2-4-22(21)28)13-23(29)27-20-11-7-17(8-12-20)24(26)30/h1-12,15H,13-14H2,(H2,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPATANWKJJJBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide |
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